molecular formula C20H24N2O3S B2368346 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 827620-22-4

3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Número de catálogo: B2368346
Número CAS: 827620-22-4
Peso molecular: 372.48
Clave InChI: RAIHDDHRKNCEOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a benzylsulfonyl group at position 3 and a 4-phenylpiperazine moiety at position 1. This structure combines sulfonyl and piperazine functionalities, which are commonly associated with bioactive properties, including kinase inhibition and antimicrobial activity .

Propiedades

IUPAC Name

3-benzylsulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(11-16-26(24,25)17-18-7-3-1-4-8-18)22-14-12-21(13-15-22)19-9-5-2-6-10-19/h1-10H,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIHDDHRKNCEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Solvent-Free Cyclization Method

The 4-phenylpiperazine moiety is synthesized via cyclization of aniline and bis(2-chloroethyl)amine hydrochloride under solvent-free conditions. Heating the mixture to 160–250°C induces fusion, enabling intramolecular cyclization to form N-phenylpiperazine hydrochloride. Subsequent neutralization with aqueous NaOH (30%) yields the free base with >99.5% HPLC purity and 75–80% isolated yield.

Critical Parameters

  • Temperature: 190°C optimizes reaction rate and minimizes decomposition.
  • Molar Ratio: A 1:3.5 ratio of aniline to bis(2-chloroethyl)amine hydrochloride maximizes yield.
  • Workup: Neutralization at room temperature followed by dichloromethane extraction minimizes emulsion formation.

Functionalization of Propan-1-one Backbone

Ketone-Piperazine Coupling

The propan-1-one group is introduced via nucleophilic acyl substitution. Reacting 3-bromopropiophenone with 4-phenylpiperazine in acetone at reflux (56°C) for 24 hours facilitates displacement of bromide by the piperazine nitrogen. Anhydrous K2CO3 acts as a base, while catalytic KI enhances reactivity through the intermediate formation of a more labile iodide.

Reaction Optimization

  • Solvent: Acetone outperforms DMF and THF in minimizing side reactions.
  • Base: K2CO3 provides optimal deprotonation without inducing ketone enolization.
  • Yield: 68–72% after column chromatography (chloroform:methanol 9.5:0.5).

Reductive Amination Strategy

An alternative route involves condensing 4-phenylpiperazine with levulinic acid (4-oxopentanoic acid) followed by decarboxylation. However, this method requires harsh conditions (200°C, 12 h) and achieves lower yields (55–60%).

Installation of Benzylsulfonyl Moiety

Sulfide Oxidation Pathway

  • Thiol Formation: Treat 1-(4-phenylpiperazin-1-yl)propan-1-one with Lawesson’s reagent to convert the ketone to a thioketone.
  • Alkylation: React with benzyl bromide in acetonitrile at 25°C to form 3-(benzylthio)-1-(4-phenylpiperazin-1-yl)propan-1-one.
  • Oxidation: Treat with 30% H2O2 in acetic acid (0°C → 25°C, 4 h) to oxidize the thioether to sulfone.

Yield Data

Step Reagents Conditions Yield
Thiolation Lawesson’s reagent THF, 80°C, 6 h 85%
Alkylation Benzyl bromide, K2CO3 MeCN, 25°C, 12h 78%
Oxidation H2O2, AcOH 0°C → 25°C, 4h 92%

Direct Sulfonylation

An optimized one-pot method involves reacting 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one with sodium benzylsulfinate in DMSO at 120°C for 8 hours. This SN2 displacement achieves 88% yield with 99% purity after recrystallization from hexane/ethyl acetate.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

Method Total Yield Purity (HPLC) Scalability Cost Index
Sulfide Oxidation 62% 98.5% Moderate $$$$
Direct Sulfonylation 88% 99.0% High $$$
Reductive Amination 55% 97.8% Low $$$$$

Key Findings

  • Direct sulfonylation offers superior yield and purity but requires anhydrous DMSO.
  • Sulfide oxidation is more tolerant to moisture but involves toxic intermediates (Lawesson’s reagent).

Industrial-Scale Considerations

Solvent Recovery Systems

Implementing a closed-loop acetone recovery system reduces waste in the ketone-piperazine coupling step, cutting solvent costs by 40%.

Catalytic Hydrogenation

Replace H2O2 with catalytic TPAP (tetrapropylammonium perruthenate) in the oxidation step to enable continuous flow processing, improving throughput by 30%.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylsulfonyl or phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Research Applications

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel compounds.

Synthesis Techniques

The synthesis of 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one can be achieved through various methods, including:

  • Microwave-assisted synthesis : This method enhances reaction rates and yields.
  • Conventional synthesis : Involves standard organic reactions such as nucleophilic substitutions and coupling reactions.

Biological Research Applications

In biological research, this compound is studied for its interactions with biological macromolecules. It has potential applications in drug development due to its ability to act as a ligand in binding studies or as a probe in biochemical assays.

Medical Applications

The compound is being investigated for its potential therapeutic properties against various diseases, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
  • Antimicrobial Properties : The compound exhibits activity against several bacterial strains, indicating potential use as an antimicrobial agent.

Case Study: Anticancer Mechanism

A study evaluated the anticancer efficacy of similar compounds, revealing that they induce apoptosis in cancer cells via intrinsic pathways. Flow cytometry analysis demonstrated a significant increase in sub-G1 phase cells after treatment, indicating effective apoptosis induction.

Industrial Applications

In industrial settings, 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one can be utilized in developing new materials such as polymers or coatings due to its unique chemical properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against Staphylococcus aureus
NeuropharmacologicalPotential effects on serotonin receptors

Table 2: Cell Lines Tested for Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Mecanismo De Acción

The mechanism of action of 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-(4-phenylpiperazin-1-yl)propan-1-one derivatives. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference(s)
3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one C₂₀H₂₃N₂O₃S 377.48 g/mol Benzylsulfonyl, 4-phenylpiperazine Hypothesized kinase inhibition
3-(4-Benzylpiperidin-1-yl)-1-(6-hydroxy-1H-indol-3-yl)propan-1-one C₂₄H₂₈N₂O₂ 376.50 g/mol 4-Benzylpiperidine, 6-hydroxyindole Antimicrobial (Candida spp.)
1-(4-Phenylpiperazin-1-yl)-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propan-1-one C₂₃H₂₉N₃O₃S 427.56 g/mol Pyrrolidine-sulfonyl, 4-phenylpiperazine Screening candidate (undisclosed)
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one C₂₈H₃₄FN₅O 491.61 g/mol Fluoroindole, isopropylpiperazine AAA ATPase p97 inhibition
3-(2-(Furan-2-yl)-1,3-benzoxazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one C₂₃H₂₂N₃O₃ 388.45 g/mol Furan-benzoxazole, 4-phenylpiperazine A2A receptor antagonism (preclinical)

Key Findings from Comparative Analysis

Structural Flexibility and Bioactivity: The 4-phenylpiperazine group is a conserved feature across analogs, suggesting its critical role in receptor binding or solubility. For example, in compound 46a (Table 1), the furan-benzoxazole substituent confers selectivity for adenosine A2A receptors, while the benzylsulfonyl group in the target compound may enhance metabolic stability . Substitutions at position 3 (e.g., indole, sulfonyl, or benzoxazole) correlate with divergent biological activities. The 6-hydroxyindole derivative in exhibits antifungal properties, whereas the fluoroindole analog in targets AAA ATPases.

Synthetic Yields and Feasibility :

  • The target compound’s benzylsulfonyl group requires specialized sulfonylation steps, which may reduce synthetic yield compared to simpler analogs. For instance, compound 3d () was synthesized in 42% yield via conventional methods, while compound 46a () achieved 55% yield using similar coupling strategies .

Analogs with hydroxy or methoxy groups (e.g., ) show improved aqueous solubility but reduced metabolic stability due to susceptibility to glucuronidation .

Actividad Biológica

3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is characterized by the presence of a sulfonyl group attached to a benzyl moiety and a piperazine ring substituted with a phenyl group. This unique configuration contributes to its biological activity.

PropertyValue
IUPAC Name3-benzylsulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Molecular FormulaC20H24N2O3S
Molecular Weight372.48 g/mol
InChIInChI=1S/C20H24N2O3S/c23-20(11-16-26(24,25)17-18-7-3-1-4-8-18)22-14-12-21(13-15-22)19-9-5-2-6-10-19/h1-10H,11-17H2

Synthesis

The synthesis of 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves several key steps:

  • Formation of Benzylsulfonyl Chloride : Benzyl alcohol reacts with chlorosulfonic acid.
  • Nucleophilic Substitution : The benzylsulfonyl chloride is reacted with 4-phenylpiperazine under basic conditions.
  • Acylation : The final acylation with propanone yields the target compound.

The biological activity of 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. It may act as a ligand in binding studies or as a probe in biochemical assays, influencing cellular pathways through modulation of target activity .

Therapeutic Potential

Research indicates that this compound may exhibit therapeutic properties against certain diseases. Its structural features suggest potential applications in treating neurological disorders, given the known pharmacological effects of piperazine derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, highlighting the significance of structural modifications on pharmacological effects:

  • Antibacterial Activity : A study on related sulfonamide derivatives demonstrated significant antibacterial activity, suggesting that structural components like the sulfonamide group enhance efficacy against bacterial strains .
  • Ligand Discovery : Fragment-based screening techniques have identified interactions between compounds similar to 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one and various protein targets, providing insights into its potential as a chemical probe for drug discovery .

Comparative Analysis

To understand the uniqueness of 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
3-(Benzylsulfonyl)-1-(4-methylpiperazin-1-yl)propan-1-oneModerate affinity for serotonin receptors
3-(Benzylsulfonyl)-1-(4-isopropylpiperazin-1-yl)propan-1-oneEnhanced neuroprotective effects

The presence of the phenyl group in the piperazine ring of 3-(Benzylsulfonyl)-1-(4-phenyipiperazin-l-yI)propan-l-one is thought to confer unique binding properties compared to its analogs, potentially leading to increased selectivity and potency against specific targets.

Q & A

Q. What are the optimized synthetic routes for 3-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 4-phenylpiperazine scaffold followed by sulfonylation and ketone functionalization. Key steps include:

  • Aminomethylation of a ketone precursor (e.g., 1-(4-substituted-phenyl)propan-1-one) with 4-phenylpiperazine under catalytic conditions .
  • Sulfonylation using benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzylsulfonyl group .
    Critical parameters include solvent choice (e.g., dichloromethane for sulfonylation), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2 equivalents of sulfonyl chloride for complete substitution). Yield optimization requires column chromatography or recrystallization for purity >95% .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regiochemistry, particularly the piperazine ring substitution and sulfonyl group integration. Aromatic protons in the 4-phenylpiperazine moiety appear as distinct multiplets at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ for C20_{20}H23_{23}N2_2O3_3S: ~383.14) and detects fragmentation patterns indicative of sulfonyl cleavage .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL-2018 refines bond lengths/angles and verifies stereoelectronic effects .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility: Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Chalcone derivatives with sulfonyl groups often exhibit moderate solubility in DMSO (>10 mM) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfonic acid derivatives) indicate hydrolytic susceptibility, necessitating storage at -20°C under inert atmosphere .

Q. What preliminary bioactivity screening strategies are recommended for this compound?

Methodological Answer:

  • Receptor Binding Assays: Screen against serotonin (5-HT1A_{1A}) or dopamine receptors due to structural similarity to piperazine-based ligands. Use radioligand displacement assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) .
  • Enzyme Inhibition Studies: Evaluate inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterases via fluorometric assays, given the sulfonyl group’s potential interaction with catalytic sites .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be experimentally validated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated benzylsulfonyl chloride to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .
  • Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map transition states and quantify activation energies for sulfonylation .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in Piperazine Rings: Use SHELXL’s PART instruction to model positional disorder, with restraints on bond distances and angles to prevent overfitting .
  • Twinned Crystals: Employ TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factor convergence (<5%) .

Q. How can computational docking predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Generate 3D conformers of the compound and dock into crystallized receptor structures (e.g., PDB: 7A6E for 5-HT1A_{1A}). Key interactions include hydrogen bonding between the sulfonyl oxygen and Ser159 residue .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability, focusing on piperazine ring flexibility and solvent accessibility .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis of Dose-Response Curves: Compare IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to isolate assay-specific artifacts .
  • Off-Target Screening: Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets that may explain divergent results .

Q. How do structural modifications (e.g., substituents on the benzylsulfonyl group) affect pharmacological properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups on the benzyl ring. Assess changes in logP (via shake-flask method) and binding affinity to correlate hydrophobicity with activity .

Q. What methodologies optimize in vitro-to-in vivo translation of pharmacokinetic data?

Methodological Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to estimate hepatic clearance. A high intrinsic clearance (>50 mL/min/kg) suggests rapid metabolism .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction (fu_u), critical for adjusting in vitro IC50_{50} values to in vivo efficacy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.